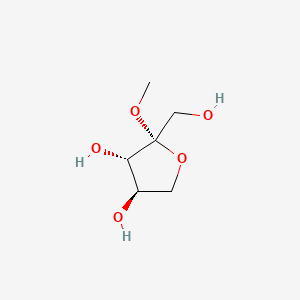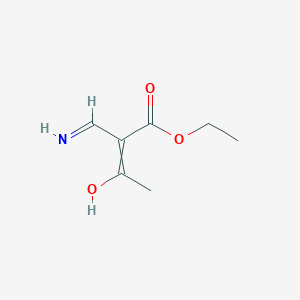
Ethyl (2E)-2-acetyl-3-aminoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-acetyl-3-aminoacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetyl group, and an amino group attached to an acrylate backbone
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2E)-2-acetyl-3-aminoacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate enamine, which then undergoes cyclization to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents that are both effective and environmentally benign are preferred to minimize waste and reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
Ethyl (2E)-2-acetyl-3-aminoacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce primary or secondary amines .
科学的研究の応用
Ethyl (2E)-2-acetyl-3-aminoacrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of ethyl (2E)-2-acetyl-3-aminoacrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the amino group.
Methyl acrylate: Another ester with a similar acrylate backbone but different substituents.
Acetylacetone: A diketone with similar reactivity in condensation reactions.
Uniqueness
Ethyl (2E)-2-acetyl-3-aminoacrylate is unique due to the presence of both an amino group and an acetyl group on the acrylate backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
ethyl 3-hydroxy-2-methanimidoylbut-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-3-11-7(10)6(4-8)5(2)9/h4,8-9H,3H2,1-2H3 |
InChIキー |
GGNGWQCOLPTAFF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C)O)C=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)

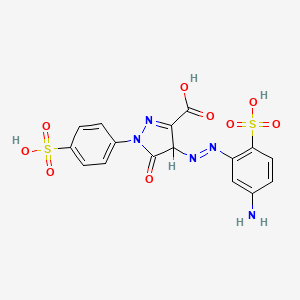


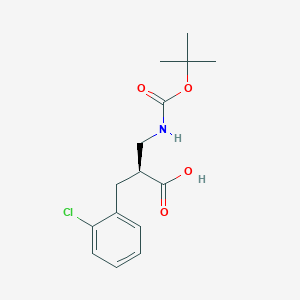
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
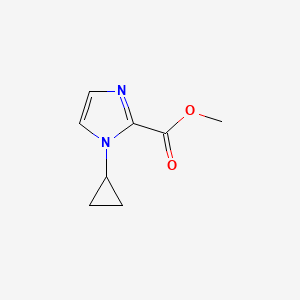

![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)

![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
